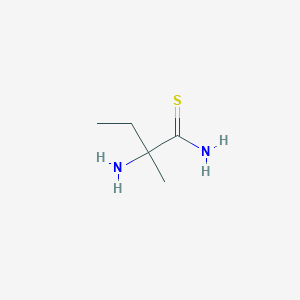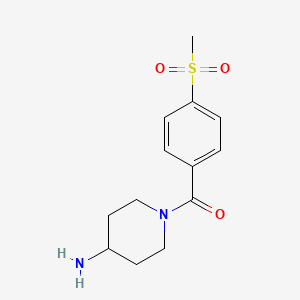![molecular formula C20H31N3O2 B8549946 tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8549946.png)
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridin-4-yl-methyl Group: This step involves the alkylation of the spirocyclic core with a pyridin-4-yl-methyl halide under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
- 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives
Uniqueness
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in drug discovery and development.
特性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-19(2,3)25-18(24)23-14-8-20(9-15-23)6-12-22(13-7-20)16-17-4-10-21-11-5-17/h4-5,10-11H,6-9,12-16H2,1-3H3 |
InChIキー |
MEMGBJQRSODWCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=NC=C3)CC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one](/img/structure/B8549910.png)




![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(4-methoxyphenyl)-](/img/structure/B8549933.png)
![1-Piperidineacetamide,n-[4-[(methylsulfonyl)amino]phenyl]-4-(phenylmethyl)-](/img/structure/B8549935.png)



![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]propan-1-one](/img/structure/B8549963.png)
